molecular formula C18H15FN2O2S B2984203 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate CAS No. 1396863-42-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate

Cat. No. B2984203
CAS RN: 1396863-42-5
M. Wt: 342.39
InChI Key: NRSZCYSBZPGBRF-UHFFFAOYSA-N
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Description

“1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” is a compound with the CAS Number: 1342777-72-3 . It has a molecular weight of 206.27 . The compound is stored at 4°C and protected from light .


Synthesis Analysis

There are studies on the synthesis of similar compounds, such as "1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives" . These were designed and synthesized as potential anti-Parkinsonian agents .


Molecular Structure Analysis

The phenyl ring of the benzo[d]thiazol-2-yl group in similar compounds has been found to stack against the Trp279 indole ring through a π–π interaction .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate” are not available, similar compounds have been found to exhibit anti-Parkinsonian activity .


Physical And Chemical Properties Analysis

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 206.27 . It is stored at 4°C and protected from light .

Scientific Research Applications

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents . These compounds have shown promising results in alleviating haloperidol-induced catalepsy and oxidative stress in mice . They also exhibit neuroprotective properties .

Anti-tubercular Compounds

Benzothiazole based compounds have been synthesized and found to have potent anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anticancer Activity

Benzothiazole derivatives have been studied for their potential anticancer activity . However, more specific information about 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate in this context is not available in the search results.

Antimicrobial Activity

Benzothiazole derivatives, including sulfazole, have been found to possess antimicrobial activity .

Antifungal Activity

Benzothiazole derivatives, such as abafungin, have been found to possess antifungal activity .

Anti-Alzheimer Activity

Benzothiazole derivatives have been found to possess anti-Alzheimer activity .

Future Directions

While specific future directions for “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate” are not available, research into similar compounds suggests potential applications in the treatment of Parkinson’s disease .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-13-7-5-12(6-8-13)9-17(22)23-14-10-21(11-14)18-20-15-3-1-2-4-16(15)24-18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSZCYSBZPGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate

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